Ningetinib

Description

This compound is an orally available inhibitor of the receptor tyrosine kinases c-MET/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor 2 (VEGFR2 KDR), Axl (UFO), Mer, and Fms-like tyrosine kinase 3 (Flt3; CD135; STK1; FLK2), with antineoplastic activity. Upon administration, this compound binds to a variety of kinases, including c-Met, VEGFR2, Axl, Mer and Flt3, thereby inhibiting their signaling pathways. This inhibits growth, angiogenesis and metastasis of tumor cells that overexpress these kinases. c-Met, VEGFR2, Axl, Mer and Flt3 are overexpressed by many tumor cell types and play key roles in tumor cell proliferation, survival, invasion and metastasis.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

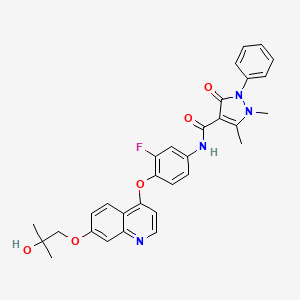

Structure

3D Structure

Properties

IUPAC Name |

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39/h5-17,39H,18H2,1-4H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYYQSZNRVQLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394820-69-9 | |

| Record name | Ningetinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ningetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NINGETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW3Q92Z6A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ningetinib in Acute Myeloid Leukemia (AML) Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), which are associated with a poor prognosis.[1] Ningetinib, a novel tyrosine kinase inhibitor (TKI), has emerged as a promising therapeutic agent for FLT3-ITD positive AML. This technical guide provides an in-depth overview of the mechanism of action of this compound in AML cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Molecular Target and Binding Affinity

This compound is a multi-kinase inhibitor that demonstrates high-affinity binding to several receptor tyrosine kinases, including c-MET, VEGFR2, Axl, Mer, and notably, FLT3.[2][3] Its primary mechanism of action in the context of AML is the direct inhibition of constitutively activated FLT3-ITD.[1] Molecular docking and cellular thermal shift assays (CETSA) have validated the direct interaction between this compound and the FLT3 protein.[1]

Inhibition of FLT3 Downstream Signaling Pathways

The constitutive activation of FLT3-ITD in AML cells leads to the aberrant activation of several downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation. This compound effectively inhibits the phosphorylation of FLT3 and subsequently suppresses these key downstream signaling cascades.[1][4]

The primary pathways affected are:

-

STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream effector of FLT3-ITD.[5][6] this compound treatment leads to a dose- and time-dependent decrease in the phosphorylation of STAT5.[4]

-

AKT Pathway: The PI3K/AKT pathway is another crucial signaling axis downstream of FLT3-ITD, promoting cell survival and proliferation. This compound effectively inhibits the phosphorylation of AKT.[4]

-

ERK Pathway: The MAPK/ERK pathway is also activated by FLT3-ITD and plays a role in cell growth and differentiation. Treatment with this compound results in the reduced phosphorylation of ERK.[4]

Figure 1: this compound inhibits the constitutively active FLT3-ITD receptor.

Cellular Effects of this compound on AML Cells

The inhibition of FLT3-ITD and its downstream signaling pathways by this compound translates into potent anti-leukemic effects on AML cells.

Inhibition of Cell Proliferation

This compound demonstrates significant inhibitory effects on the proliferation of AML cell lines expressing FLT3-ITD.[4] In contrast, it shows minimal cytotoxic effects on cell lines with wild-type FLT3 (FLT3-WT).[4]

| Cell Line | FLT3 Status | IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | 1.64 | [4] |

| MOLM13 | FLT3-ITD | 3.56 | [4] |

| K562 | FLT3-WT | >3000 | [4] |

| HL60 | FLT3-WT | >3000 | [4] |

| OCI-AML2 | FLT3-WT | >3000 | [4] |

| OCI-AML3 | FLT3-WT | >3000 | [4] |

| U937 | FLT3-WT | >3000 | [4] |

| THP-1 | FLT3-WT | >3000 | [4] |

Table 1: In vitro antiproliferative activity of this compound against various leukemia cell lines.

Furthermore, in the presence of human plasma, which is known to reduce the efficacy of some FLT3 inhibitors, this compound maintains superior potency compared to quizartinib.[1]

| Cell Line | Treatment | IC50 in 100% Human Plasma (nM) | Reference |

| MV4-11 | This compound | 3.37 | [1] |

| MV4-11 | Quizartinib | 59.02 | [1] |

| MOLM13 | This compound | 25.67 | [1] |

| MOLM13 | Quizartinib | 101.3 | [1] |

Table 2: IC50 values of this compound and Quizartinib in the presence of human plasma.

Induction of Apoptosis

This compound effectively induces apoptosis in FLT3-ITD positive AML cells in a dose-dependent manner.[1] This is evidenced by an increase in the population of Annexin V-positive cells and the cleavage of caspase 8 and PARP1.[1]

Cell Cycle Arrest

Treatment with this compound leads to cell cycle arrest in the G1 phase in a dose-dependent manner in FLT3-ITD expressing AML cell lines.[1]

Detailed Experimental Protocols

Cell Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Seed AML cell lines (e.g., MV4-11, MOLM13) in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Drug Treatment: Treat cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.

-

Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well and measure luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values using a non-linear regression model.

Apoptosis Assay

This protocol quantifies the extent of apoptosis induced by this compound.

References

- 1. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

Ningetinib: A Technical Guide to its Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ningetinib (also known as CT053PTSA) is a potent, orally bioavailable multi-kinase inhibitor targeting key signaling pathways implicated in cancer progression, including c-MET, VEGFR2, Axl, Mer, and FLT3.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its inhibition of critical signaling cascades. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and development efforts.

Introduction

This compound is a small molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation.[2][3] Its therapeutic potential stems from its ability to simultaneously block multiple receptor tyrosine kinases (RTKs) that are often dysregulated in various malignancies. These RTKs, including c-MET, VEGFR2, Axl, Mer, and FLT3, play crucial roles in cell proliferation, survival, angiogenesis, and metastasis.[1] This guide serves as a comprehensive resource for understanding the molecular pharmacology of this compound and its impact on cancer cell signaling.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

This compound exerts its anti-neoplastic effects by binding to the ATP-binding pocket of several key RTKs, thereby inhibiting their phosphorylation and downstream signaling cascades.

FLT3 Signaling Pathway Inhibition

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), particularly through internal tandem duplications (FLT3-ITD), leading to constitutive activation and poor prognosis. This compound has been shown to be a potent inhibitor of FLT3, including common resistance-conferring mutations.

Upon inhibition by this compound, the downstream signaling pathways, including the STAT5, AKT, and ERK pathways, are suppressed.[2] This leads to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis in FLT3-ITD positive AML cells.[2]

References

Target Kinases of Ningetinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ningetinib (also known as CT-053) is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor (TKI) demonstrating significant anti-neoplastic activity.[1] Its therapeutic potential stems from its ability to simultaneously inhibit several key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the primary and secondary kinase targets of this compound, presenting quantitative inhibitory data, detailed experimental methodologies for target validation, and visualizations of the associated signaling pathways.

Primary Kinase Targets of this compound

This compound exhibits potent inhibitory activity against a range of RTKs, with a primary focus on c-MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), Axl, Mer, and FLT3 (Fms-like tyrosine kinase 3).[1] These kinases are often dysregulated in various malignancies, playing crucial roles in cell proliferation, survival, and invasion.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary kinase targets has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| c-MET | 6.7 | Cell-free assay | [2][3] |

| VEGFR2 | 1.9 | Cell-free assay | [2][3] |

| Axl | <1.0 | Cell-free assay | [2][3] |

| FLT3 (ITD) | 1.64 (MV4-11), 3.56 (MOLM13) | Cell-based proliferation assay | [4] |

Experimental Protocols for Target Identification and Validation

The identification and validation of this compound's kinase targets involve a combination of biochemical and cell-based assays.

Kinase Inhibition Assays (Biochemical)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Methodology:

-

Reagents: Recombinant human kinase enzymes (e.g., c-MET, VEGFR2, Axl), ATP, appropriate kinase-specific peptide substrate, this compound, kinase assay buffer.

-

Procedure:

-

A standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), is performed.

-

The kinase, substrate, and varying concentrations of this compound are incubated in a 96-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the amount of ADP produced, which is proportional to kinase activity, is measured by adding ADP-Glo™ reagent and detecting the resulting luminescence.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.

-

Cell Proliferation Assays

Objective: To assess the cytostatic or cytotoxic effects of this compound on cancer cell lines expressing the target kinases.

Methodology:

-

Cell Lines: Human cancer cell lines with known expression of target kinases (e.g., MV4-11 and MOLM13 for FLT3-ITD positive AML).[4]

-

Procedure:

-

Cells are seeded in 96-well plates and treated with a serial dilution of this compound.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay such as the AlamarBlue® assay (Bio-Rad) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

The absorbance or luminescence is measured, and IC50 values are determined by plotting cell viability against the logarithm of this compound concentration.

-

Western Blot Analysis of Target Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of target kinases and their downstream signaling proteins within a cellular context.

Methodology:

-

Cell Culture and Treatment: Target-expressing cells are treated with various concentrations of this compound for a specified duration.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-FLT3, phospho-c-MET) and total protein as a loading control.

-

Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.

-

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with its kinase targets in intact cells.

Methodology:

-

Cell Treatment: Intact cells are treated with this compound or a vehicle control.

-

Heat Treatment: The cell suspensions are heated to a range of temperatures to induce protein denaturation. Ligand-bound proteins are more resistant to thermal denaturation.

-

Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

-

Protein Detection: The amount of the target kinase remaining in the soluble fraction at each temperature is quantified by Western blotting or other protein detection methods.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways Targeted by this compound

This compound's inhibition of its target kinases leads to the downstream modulation of critical signaling pathways involved in cancer progression.

FLT3 Signaling Pathway

In FLT3-ITD positive Acute Myeloid Leukemia (AML), the constitutive activation of the FLT3 receptor drives leukemogenesis. This compound effectively inhibits FLT3 phosphorylation, leading to the downregulation of its downstream signaling cascades, including the STAT5, AKT, and ERK pathways.[4] This inhibition ultimately results in cell cycle arrest and apoptosis of the leukemic cells.

Caption: FLT3 signaling pathway inhibited by this compound.

c-MET and VEGFR2 Signaling Pathways

The c-MET and VEGFR2 signaling pathways are central to tumor angiogenesis and metastasis. This compound's inhibition of these kinases disrupts these processes.

Caption: Inhibition of c-MET and VEGFR2 signaling by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with potent activity against key drivers of oncogenesis. Its ability to concurrently inhibit c-MET, VEGFR2, Axl, Mer, and FLT3 provides a strong rationale for its continued investigation in a variety of solid and hematological malignancies. The experimental methodologies and signaling pathway analyses presented in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar targeted therapies.

References

The Pharmacodynamics of Ningetinib: An In-Depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ningetinib (also known as CT-053) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) demonstrating significant antineoplastic activity in a range of preclinical cancer models. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanisms of action.

Mechanism of Action

This compound exerts its anti-tumor effects by potently and selectively inhibiting several receptor tyrosine kinases (RTKs) that are often dysregulated in cancer and play crucial roles in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2] The primary targets of this compound include:

-

c-MET (Hepatocyte Growth Factor Receptor - HGFR)

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2 - KDR)

-

Axl

-

Mer

By binding to these kinases, this compound blocks their downstream signaling pathways, leading to the inhibition of tumor growth and progression.[1]

Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)

A significant focus of preclinical research on this compound has been its activity against FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (FLT3-ITD), which are common in acute myeloid leukemia (AML) and associated with a poor prognosis.[3][4] this compound effectively inhibits the constitutive activation of the FLT3 signaling pathway, leading to the downstream suppression of key survival and proliferation cascades, including STAT5, AKT, and ERK.[3][4] This targeted inhibition results in cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.[3][4]

In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against various cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cell lines with specific genetic alterations.

Data Presentation: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 1.64 | [3] |

| MOLM13 | Acute Myeloid Leukemia | FLT3-ITD | 3.56 | [3] |

| Ba/F3-FLT3-ITD-F691L | Murine pro-B cells | FLT3-ITD, F691L | 56.1 | [3] |

| K562 | Chronic Myeloid Leukemia | FLT3-WT | >1000 | [3] |

| HL60 | Acute Promyelocytic Leukemia | FLT3-WT | >1000 | [3] |

| OCI-AML2 | Acute Myeloid Leukemia | FLT3-WT | >1000 | [3] |

| OCI-AML3 | Acute Myeloid Leukemia | FLT3-WT | >1000 | [3] |

| U937 | Histiocytic Lymphoma | FLT3-WT | >1000 | [3] |

| THP-1 | Acute Monocytic Leukemia | FLT3-WT | >1000 | [3] |

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have corroborated the anti-tumor activity of this compound observed in vitro.

Hematological Malignancies

In mouse models of FLT3-ITD-driven AML, this compound demonstrated superior anti-leukemia activity compared to other clinically available FLT3 inhibitors, significantly prolonging the survival of the treated mice.[3][4] This efficacy was also observed in models with acquired resistance mutations, such as the F691L gatekeeper mutation.[3]

Solid Tumors

This compound has shown significant tumor growth inhibition in various solid tumor xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[5] While specific quantitative data on tumor growth inhibition (TGI) is not publicly available in the reviewed literature, studies report potent antitumor and antiangiogenic activity in models of lung, renal, breast, and bladder cancer.[5]

Experimental Protocols

The following sections detail the general methodologies for key experiments used to evaluate the pharmacodynamics of this compound.

Cell Proliferation Assay (MTT/CellTiter-Glo)

This assay determines the effect of a compound on the proliferation of cancer cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Reagent Addition:

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: A reagent containing a thermostable luciferase is added to the wells to measure ATP levels, which correlate with the number of viable cells.

-

-

Signal Measurement:

-

MTT Assay: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is read on a microplate reader.

-

CellTiter-Glo® Assay: The luminescent signal is measured using a luminometer.

-

-

Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.

Immunoblotting (Western Blot)

This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated and total kinases, in cell lysates.

Protocol:

-

Cell Lysis: Cancer cells treated with this compound for various times and at different concentrations are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-FLT3, anti-total-FLT3).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism, typically in immunodeficient mice bearing human tumors.

Protocol:

-

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice. For patient-derived xenografts (PDX), tumor fragments are implanted.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule, while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect. Survival analysis may also be conducted.

Preclinical Pharmacokinetics

While detailed preclinical pharmacokinetic data for this compound is not extensively published, clinical trial data in patients with solid tumors provide some insights. Following oral administration, this compound is rapidly absorbed, and both the maximum concentration (Cmax) and the area under the curve (AUC) increase proportionally with the dose.[5] In a clinical trial for solid tumors, a 60 mg/kg dose of this compound administered for 28 days resulted in a Cmax of up to 2720 ng/ml (4487 nM) and an AUC0-24h of up to 37,000 ng·h/mL.[3]

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with potent preclinical activity against both hematological malignancies and solid tumors. Its mechanism of action, centered on the inhibition of key oncogenic drivers such as c-MET, VEGFR2, and particularly FLT3-ITD, provides a strong rationale for its continued clinical development. The data and protocols presented in this guide offer a foundational understanding of the preclinical pharmacodynamics of this compound for researchers and drug development professionals.

References

- 1. This compound - My Cancer Genome [mycancergenome.org]

- 2. Facebook [cancer.gov]

- 3. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Characterization of Ningetinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Ningetinib, a potent multi-kinase inhibitor. The information presented herein is intended to support researchers and professionals in drug development in understanding the biochemical and cellular activities of this compound.

Introduction

This compound (also known as CT-053) is an orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in cancer cell proliferation, survival, angiogenesis, and metastasis.[1] Its primary targets include MET proto-oncogene, receptor tyrosine kinase (c-MET), vascular endothelial growth factor receptor 2 (VEGFR2), and AXL receptor tyrosine kinase (Axl).[2][3] Additionally, this compound has shown potent activity against Fms-like tyrosine kinase 3 (FLT3), particularly in the context of acute myeloid leukemia (AML) with internal tandem duplication (ITD) mutations.[4] This guide summarizes the key in vitro properties of this compound, including its kinase inhibitory profile, effects on cancer cell lines, and impact on intracellular signaling pathways.

Kinase Inhibition Profile

This compound demonstrates potent inhibitory activity against a range of kinases. The half-maximal inhibitory concentrations (IC50) for its primary targets in biochemical assays are summarized in the table below.

| Kinase Target | IC50 (nM) |

| c-MET | 6.7[3] |

| VEGFR2 | 1.9[3] |

| Axl | <1.0[3] |

| Mer | Data not available |

| FLT3 | Data not available |

| RON | Data not available |

Cellular Activity

This compound exhibits significant anti-proliferative effects in various cancer cell lines. Its activity is particularly pronounced in AML cell lines harboring FLT3-ITD mutations and in endothelial cells stimulated with growth factors.

Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 1.64[4] |

| MOLM13 | Acute Myeloid Leukemia | FLT3-ITD | 3.56[4] |

| MV4-11 (in 100% human plasma) | Acute Myeloid Leukemia | FLT3-ITD | 3.37[4] |

| MOLM13 (in 100% human plasma) | Acute Myeloid Leukemia | FLT3-ITD | 25.67[4] |

| Ba/F3-FLT3-ITD-F691L | Murine pro-B cell line | FLT3-ITD-F691L | 56.1[4] |

Effects on Endothelial Cells

| Cell Type | Stimulation | Assay | IC50 (nM) |

| HUVEC | HGF-stimulated | Proliferation | 8.6[5] |

| HUVEC | VEGF-stimulated | Proliferation | 6.3[5] |

Signaling Pathway Analysis

This compound exerts its anti-cancer effects by inhibiting the phosphorylation of its target kinases and subsequently blocking their downstream signaling pathways.

FLT3 Signaling Pathway

In FLT3-ITD positive AML cells, this compound effectively inhibits the constitutive activation of FLT3 and its downstream signaling mediators, including STAT5, AKT, and ERK.[4] This leads to cell cycle arrest at the G1 phase and induction of apoptosis.[4]

c-MET Signaling Pathway

Upon binding of its ligand, hepatocyte growth factor (HGF), c-MET activates downstream pathways including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, promoting cell growth, survival, and motility. This compound inhibits HGF-induced c-MET phosphorylation and subsequent signaling.

VEGFR2 Signaling Pathway

VEGFR2 signaling, activated by vascular endothelial growth factor (VEGF), is crucial for angiogenesis. It primarily signals through the PLCγ-PKC-MAPK and PI3K-AKT pathways in endothelial cells. This compound inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs).[5]

References

- 1. This compound - My Cancer Genome [mycancergenome.org]

- 2. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | MET/AXL inhibitor | Probechem Biochemicals [probechem.com]

The Impact of Ningetinib on FLT3-ITD Downstream Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ningetinib, a novel tyrosine kinase inhibitor (TKI), on the downstream signaling pathways of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD). The constitutive activation of FLT3-ITD is a critical driver in a significant subset of Acute Myeloid Leukemia (AML), making it a key therapeutic target. This compound has demonstrated potent and selective inhibitory activity against FLT3-ITD, offering a promising avenue for AML treatment. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental processes.

Introduction to this compound and FLT3-ITD Signaling

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1] Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 result in ligand-independent constitutive activation of the receptor.[1] This aberrant signaling drives uncontrolled cell proliferation and survival through the activation of several key downstream pathways, primarily the STAT5, PI3K/AKT, and MAPK/ERK pathways.[2][3][4]

This compound is a multi-kinase inhibitor that has shown significant efficacy in preclinical models of FLT3-ITD-positive AML.[2] It effectively inhibits the autophosphorylation of the FLT3-ITD receptor, thereby blocking the initiation of downstream signaling cascades.[2] This guide delves into the specific effects of this compound on these critical pathways.

Quantitative Analysis of this compound's Effects

The efficacy of this compound has been quantified through various in vitro assays, including cell viability, apoptosis, and western blot analysis. The following tables summarize the key findings from studies on FLT3-ITD positive AML cell lines, primarily MV4-11 and MOLM13.

Table 1: In Vitro Cell Viability (IC50) of this compound in AML Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | FLT3 Status | IC50 (nM) | Reference |

| MV4-11 | ITD | 1.64 | [2] |

| MOLM13 | ITD | 3.56 | [2] |

| K562 | WT | >3000 | [2] |

| HL60 | WT | >3000 | [2] |

| OCI-AML2 | WT | >3000 | [2] |

| OCI-AML3 | WT | >3000 | [2] |

| U937 | WT | >3000 | [2] |

| THP-1 | WT | >3000 | [2] |

WT: Wild-Type

Table 2: Induction of Apoptosis by this compound in FLT3-ITD Positive AML Cell Lines (48h treatment)

| Cell Line | This compound Concentration (nM) | Proportion of Apoptotic Cells (%) | Reference |

| MV4-11 | 0 (DMSO) | ~5 | [3] |

| 1 | ~15 | [3] | |

| 3 | ~30 | [3] | |

| 10 | ~50 | [3] | |

| MOLM13 | 0 (DMSO) | ~5 | [3] |

| 3 | ~15 | [3] | |

| 10 | ~35 | [3] | |

| 30 | ~55 | [3] |

Table 3: Inhibition of FLT3-ITD Downstream Signaling by this compound

Western blot analyses have demonstrated that this compound inhibits the phosphorylation of FLT3 and its key downstream effectors in a dose-dependent manner in FLT3-ITD positive cell lines.[2] While precise quantitative densitometry data is not publicly available, the qualitative results consistently show a significant reduction in the phosphorylated forms of the following proteins upon treatment with this compound.

| Target Protein | Effect of this compound | Cell Lines | Reference |

| p-FLT3 | Dose-dependent inhibition | MV4-11, MOLM13 | [2] |

| p-STAT5 | Dose-dependent inhibition | MV4-11, MOLM13 | [2] |

| p-AKT | Dose-dependent inhibition | MV4-11, MOLM13 | [2] |

| p-ERK | Dose-dependent inhibition | MV4-11, MOLM13 | [2] |

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the quantitative data tables. For precise details, including specific reagent concentrations and instrumentation, consulting the original research articles is recommended.

Cell Viability Assay

-

Principle: To determine the concentration of a drug that is required to inhibit the growth of a cell population by 50% (IC50).

-

Method:

-

AML cells (e.g., MV4-11, MOLM13) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 48 hours).

-

Cell viability is assessed using a commercial assay kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.[2]

-

Apoptosis Assay

-

Principle: To quantify the percentage of cells undergoing apoptosis (programmed cell death) following drug treatment.

-

Method:

-

AML cells are seeded in 6-well plates and treated with various concentrations of this compound or DMSO for a set time (e.g., 48 hours).

-

Cells are harvested and washed with a binding buffer.

-

Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

Western Blotting

-

Principle: To detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.

-

Method:

-

AML cells are treated with different concentrations of this compound for various time points.

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., β-actin or GAPDH).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.[2]

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the FLT3-ITD downstream signaling pathway and a typical experimental workflow for evaluating the effects of this compound.

Caption: FLT3-ITD downstream signaling and the inhibitory action of this compound.

Caption: Workflow for evaluating the in vitro effects of this compound.

Conclusion

This compound demonstrates potent and specific activity against FLT3-ITD positive AML cells by effectively inhibiting the FLT3-ITD receptor and its critical downstream signaling pathways, namely STAT5, PI3K/AKT, and MAPK/ERK. The quantitative data from in vitro studies underscore its ability to reduce cell viability and induce apoptosis at nanomolar concentrations. The detailed experimental protocols provide a framework for the replication and further investigation of this compound's mechanism of action. The visualized signaling pathways and experimental workflows offer a clear conceptual understanding of the scientific rationale and approach to studying this promising therapeutic agent. This technical guide serves as a valuable resource for researchers and drug development professionals working on targeted therapies for AML.

References

- 1. Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Ningetinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ningetinib is a potent, orally bioavailable small-molecule multi-kinase inhibitor that has shown significant promise in preclinical and early clinical studies for the treatment of various cancers, particularly acute myeloid leukemia (AML).[1][2] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the key experimental protocols used to characterize its biological activity.

This compound, also known as CT-053, targets several receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis, including c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[3][4] Its potent inhibition of FLT3, particularly in the context of internal tandem duplication (ITD) mutations, has positioned it as a promising therapeutic agent for FLT3-mutated AML.[1]

Chemical Structure and Properties

This compound is a pyrazole carboxamide derivative. The tosylate salt form is often used in clinical development to improve its solubility and bioavailability.[5]

This compound (Free Base)

-

IUPAC Name: N-(3-fluoro-4-((7-(2-hydroxy-2-methylpropoxy)-4-quinolinyl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxamide[6]

-

Chemical Formula: C31H29FN4O5[2]

-

Molecular Weight: 556.59 g/mol [2]

This compound Tosylate

-

Chemical Formula: C38H37FN4O8S

-

Molecular Weight: 728.79 g/mol

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study specifically for the this compound scaffold is not extensively available in the public domain. However, based on the known targets and the general SAR of related pyrazole carboxamide kinase inhibitors, several structural features are likely crucial for its activity:[5][7][8]

-

Pyrazole Carboxamide Core: This central scaffold is a common feature in many kinase inhibitors and is essential for binding to the ATP pocket of the target kinases. The pyrazole ring and the adjacent carboxamide group likely form key hydrogen bond interactions with the hinge region of the kinase domain.

-

N-phenyl Group: The phenyl ring attached to the pyrazole core likely contributes to the hydrophobic interactions within the ATP binding site.

-

Quinolinyl-oxy Linker: This portion of the molecule extends from the central scaffold and is critical for interacting with the solvent-exposed region of the kinase. The specific substitutions on the quinoline ring are expected to play a significant role in determining the inhibitor's selectivity and potency against different kinases. The 7-(2-hydroxy-2-methylpropoxy) group likely enhances solubility and may form additional interactions with the target protein or surrounding solvent.

-

Fluorophenyl Amide Moiety: The fluorinated phenyl ring connected via an amide linkage is crucial for the overall conformation of the molecule and likely makes important contacts within the binding pocket. The fluorine atom can modulate the electronic properties of the ring and potentially form specific interactions.

Mechanism of Action

This compound functions as a Type II kinase inhibitor, binding to the ATP-binding site of the kinase domain and stabilizing the inactive "DFG-out" conformation.[1] Its primary mechanism of anti-cancer activity, particularly in AML, is through the potent inhibition of the FLT3 receptor tyrosine kinase.[1]

In FLT3-ITD positive AML, the constitutive activation of the FLT3 receptor leads to the aberrant activation of downstream signaling pathways, promoting cell proliferation and survival. This compound effectively inhibits the autophosphorylation of the FLT3 kinase, thereby blocking the activation of its key downstream effectors, including:[1][2]

-

STAT5 (Signal Transducer and Activator of Transcription 5)

-

AKT (Protein Kinase B)

-

ERK (Extracellular Signal-regulated Kinase)

By inhibiting these pathways, this compound induces cell cycle arrest at the G1 phase and promotes apoptosis in FLT3-ITD positive AML cells.[1]

Quantitative Data

The following tables summarize the reported in vitro inhibitory activities of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| c-Met | 6.7[9] |

| VEGFR2 | 1.9[9] |

| Axl | <1.0[9] |

Table 2: In Vitro Cellular Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | IC50 (nM) |

| MV4-11 | ITD | 1.64 |

| MOLM13 | ITD | 3.56 |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and comprehensive biological evaluation of this compound are not fully available in the public literature. However, based on published research, the following outlines the general methodologies used.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly disclosed. The synthesis of similar pyrazole carboxamide derivatives often involves the coupling of a pyrazole carboxylic acid derivative with an appropriate aniline derivative.[10]

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against specific kinases is typically determined using in vitro kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

General Protocol Outline:

-

Reagents: Recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, assay buffer, and detection reagents.

-

Procedure:

-

The kinase reaction is initiated by mixing the kinase, substrate, and varying concentrations of this compound in the assay buffer.

-

The reaction is started by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using various methods, such as:

-

Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assays: Measuring the amount of remaining ATP using a luciferase/luciferin system (e.g., ADP-Glo™ Kinase Assay).[11][12]

-

Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

-

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

The effect of this compound on the proliferation of cancer cell lines is commonly assessed using viability assays such as the MTT or CellTiter-Glo assay.

General Protocol Outline (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blotting (Immunoblotting)

Western blotting is used to detect the levels of specific proteins and their phosphorylation status in cells treated with this compound. This is crucial for confirming the inhibition of downstream signaling pathways.

General Protocol Outline:

-

Cell Lysis: Cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total FLT3, phospho-FLT3, total STAT5, phospho-STAT5, etc.).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Animal Models

The anti-tumor efficacy of this compound is evaluated in vivo using xenograft mouse models of cancer, particularly AML.

General Protocol Outline for AML Xenograft Model:

-

Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are inoculated with human AML cells (e.g., MV4-11 or MOLM13) either subcutaneously or intravenously.[13]

-

Compound Administration: Once tumors are established or leukemia is engrafted, mice are treated with this compound (formulated for oral gavage) or a vehicle control on a defined schedule and dose.[1]

-

Monitoring: Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow using flow cytometry.[1]

-

Efficacy Endpoints: The primary endpoints for efficacy are typically tumor growth inhibition, reduction in leukemic burden, and prolongation of survival.

-

Pharmacodynamic Analysis: At the end of the study, tumors or tissues can be collected to assess the in vivo inhibition of the target kinase and downstream signaling pathways by western blotting or immunohistochemistry.

Visualizations

References

- 1. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. promega.com [promega.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ningetinib In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ningetinib is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI).[1] It has been identified as a multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), as well as c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), and AXL.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] this compound has shown significant inhibitory effects on FLT3-ITD positive AML cells, making it a promising candidate for targeted cancer therapy.[4] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell proliferation using a colorimetric MTT assay.

Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting the phosphorylation of FLT3 and its downstream signaling pathways.[4] In cells with activating FLT3 mutations, the constitutive activation of the FLT3 receptor leads to the activation of several downstream pathways, including the STAT5, PI3K/AKT, and MAPK/ERK pathways, which promote cell proliferation and survival.[4][5] this compound effectively blocks these signaling cascades, leading to cell cycle arrest and apoptosis in FLT3-ITD positive cancer cells.[4]

Data Presentation

The inhibitory activity of this compound on the proliferation of various cancer cell lines is typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation.[6]

Table 1: IC50 Values of this compound in FLT3-ITD Positive AML Cell Lines

| Cell Line | Cancer Type | FLT3 Mutation Status | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 1.64 |

| MOLM13 | Acute Myeloid Leukemia | FLT3-ITD | 3.56 |

Experimental Protocols

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[7] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials

-

Cancer cell lines (e.g., MV4-11, MOLM13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution prepared in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[7]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure

-

Cell Seeding:

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

-

Incubate the plate for 72 hours in a humidified incubator.[8]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization of Formazan:

-

For adherent cells, carefully remove the medium containing MTT. For suspension cells, centrifuge the plate and then carefully remove the supernatant.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.[7]

-

Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Caption: Experimental workflow for the in vitro cell proliferation assay.

Caption: this compound inhibits the FLT3 signaling pathway.

References

- 1. This compound - My Cancer Genome [mycancergenome.org]

- 2. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 4. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. texaschildrens.org [texaschildrens.org]

Application Notes and Protocols for Cell-Based Efficacy Testing of Ningetinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ningetinib is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor (TKI) demonstrating significant anti-neoplastic activity. Its primary targets include c-MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), Axl, Mer, and FLT3 (Fms-like tyrosine kinase 3).[1][2] By inhibiting these receptor tyrosine kinases, this compound effectively disrupts key signaling pathways involved in tumor cell proliferation, survival, angiogenesis, and metastasis.[1] These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of this compound, focusing on its effects on cell proliferation, apoptosis, and cell cycle progression. Furthermore, this document outlines the key signaling pathways affected by this compound and provides workflows for experimental procedures.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in relevant cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound (IC50)

| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) | Reference |

| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 1.64 | [1] |

| MOLM13 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 3.56 | [1] |

| HUVEC | Normal Human Umbilical Vein Endothelial Cells | - | 8.6 (anti-proliferation) | |

| U87MG | Glioblastoma | - | Not specified, but effective in vivo |

Table 2: Apoptosis Induction by this compound in AML Cell Lines (48h treatment)

| Cell Line | This compound Concentration (nM) | Percentage of Apoptotic Cells (Annexin V positive) | Reference |

| MV4-11 | 0 (DMSO) | ~5% | [1] |

| 1 | ~20% | [1] | |

| 3 | ~40% | [1] | |

| 10 | ~60% | [1] | |

| MOLM13 | 0 (DMSO) | ~5% | [1] |

| 3 | ~25% | [1] | |

| 10 | ~50% | [1] | |

| 30 | ~75% | [1] |

Table 3: Cell Cycle Arrest Induced by this compound in AML Cell Lines (24h treatment)

| Cell Line | This compound Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| MV4-11 | 0 (DMSO) | ~45% | ~40% | ~15% | [1] |

| 3 | ~65% | ~25% | ~10% | [1] | |

| MOLM13 | 0 (DMSO) | ~50% | ~35% | ~15% | [1] |

| 3 | ~70% | ~20% | ~10% | [1] |

Mandatory Visualizations

Signaling Pathways

Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways and cellular processes.

Experimental Workflows

Caption: Workflow for a cell proliferation assay (MTT/XTT) to determine the IC50 of this compound.

Caption: Workflow for an apoptosis assay using Annexin V and Propidium Iodide staining.

Caption: Workflow for cell cycle analysis using Propidium Iodide staining.

Experimental Protocols

Cell Proliferation Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV4-11, MOLM13)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24 to 72 hours.

-

-

MTT/XTT Addition:

-

Add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Measurement:

-

For MTT: Add 100-150 µL of solubilization buffer to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

-

For XTT: The formazan product is soluble, so no solubilization step is needed.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT) using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 48 hours).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.

-

Acquire at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed and treat cells with this compound as described in the apoptosis assay protocol for the desired duration (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a low flow rate to obtain better resolution of the DNA content peaks.

-

Acquire data for at least 10,000 events.

-

-

Data Analysis:

-

Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of Signaling Pathway Inhibition

Objective: To assess the inhibitory effect of this compound on the phosphorylation of its target kinases and downstream signaling proteins.

Materials:

-

Cancer cell lines

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound for a short duration (e.g., 2-6 hours) to observe changes in protein phosphorylation.

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total protein levels as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

References

Application Notes and Protocols for Establishing Ningetinib-Resistant NSCLC Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing Ningetinib-resistant Non-Small Cell Lung Cancer (NSCLC) xenograft models. The protocols outlined below are designed to be a foundational resource for investigating resistance mechanisms and evaluating novel therapeutic strategies.

Introduction

This compound is a multi-targeted tyrosine kinase inhibitor (TKI) that has shown promise in the treatment of NSCLC.[1] It primarily targets c-MET, AXL, VEGFR-2, Mer, and Flt3, all of which are implicated in tumor growth, angiogenesis, and metastasis.[1][2] Despite the potential of this compound, the development of acquired resistance is a significant clinical challenge. Understanding the underlying mechanisms of resistance is crucial for the development of next-generation therapies and combination strategies to overcome it. This document provides detailed protocols for generating this compound-resistant NSCLC cell lines in vitro and subsequently establishing xenograft models in vivo for preclinical research.

Key Signaling Pathways in this compound Action and Resistance

This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. However, cancer cells can develop resistance by activating alternative signaling pathways or through mutations in the drug's targets. Based on the known targets of this compound and common TKI resistance mechanisms in NSCLC, the following pathways are of significant interest.

Part 1: Establishment of this compound-Resistant NSCLC Cell Lines in vitro

This protocol describes a dose-escalation method to generate this compound-resistant NSCLC cell lines.

Experimental Workflow

Detailed Protocol

1. Cell Line Selection and Culture:

-

Select a human NSCLC cell line known to be initially sensitive to c-MET, AXL, or VEGFR-2 inhibition (e.g., NCI-H1993, A549, HCC827).

-

Culture the parental cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Determination of this compound IC50:

-

Plate the parental cells in 96-well plates.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay such as CCK-8 or MTT.

3. Generation of Resistant Cell Line:

-

Continuously expose the parental cell line to this compound at a starting concentration equal to the IC20 or IC50.

-

Culture the cells until they resume a stable growth rate.

-

Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments) once the cells become confluent.

-

This process may take several months to a year.

-

A parallel culture of parental cells with vehicle (DMSO) should be maintained as a control.

4. Characterization of Resistant Phenotype:

-

IC50 Shift: Determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase in IC50 confirms resistance.

-

Molecular Analysis:

-

Western Blot: Analyze the protein expression and phosphorylation levels of key targets and downstream effectors (e.g., total and phospho-c-MET, AXL, VEGFR-2, AKT, ERK).

-

qPCR: Examine the mRNA levels of genes associated with resistance (e.g., MET, AXL).

-

FISH/CISH: Assess for MET gene amplification.

-

-

Functional Assays:

-

Proliferation Assay: Compare the growth rates of parental and resistant cells in the presence and absence of this compound.

-

Colony Formation Assay: Evaluate the long-term proliferative capacity.

-

Migration and Invasion Assays: Assess changes in metastatic potential.

-

Data Presentation: In Vitro Characterization

| Cell Line | This compound IC50 (nM) | Fold Resistance | p-c-MET (relative to total) | p-AXL (relative to total) |

| Parental NSCLC | 15 ± 2.1 | 1 | 1.0 | 1.0 |

| This compound-Resistant | 250 ± 15.8 | 16.7 | 3.5 ± 0.4 | 4.2 ± 0.5 |

Part 2: Establishment of this compound-Resistant NSCLC Xenograft Models in vivo

This protocol describes the development of subcutaneous xenograft models using the established this compound-resistant NSCLC cell lines.

Experimental Workflow

Detailed Protocol

1. Animal Model:

-

Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

-

Acclimatize the animals for at least one week before the experiment.

-

All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

2. Cell Preparation and Injection:

-

Harvest the this compound-resistant and parental NSCLC cells during their logarithmic growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

-

Monitor the mice for tumor formation.

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (at a clinically relevant dose) or vehicle control orally via gavage daily.

-

Monitor body weight as an indicator of toxicity.

4. Endpoint and Tissue Collection:

-

Euthanize the mice when tumors reach the predetermined endpoint (e.g., >1500 mm³) or if signs of excessive morbidity are observed.

-

Excise the tumors, weigh them, and divide them for various analyses (formalin-fixation for immunohistochemistry, snap-freezing for molecular analysis).